1-[3-(Trifluoromethyl)phenyl]but-3-en-1-one
CAS No.: 1249647-02-6
Cat. No.: VC8407947
Molecular Formula: C11H9F3O
Molecular Weight: 214.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1249647-02-6 |
|---|---|
| Molecular Formula | C11H9F3O |
| Molecular Weight | 214.18 |
| IUPAC Name | 1-[3-(trifluoromethyl)phenyl]but-3-en-1-one |
| Standard InChI | InChI=1S/C11H9F3O/c1-2-4-10(15)8-5-3-6-9(7-8)11(12,13)14/h2-3,5-7H,1,4H2 |
| Standard InChI Key | DBHAGMOBZZTSLT-UHFFFAOYSA-N |
| SMILES | C=CCC(=O)C1=CC(=CC=C1)C(F)(F)F |
| Canonical SMILES | C=CCC(=O)C1=CC(=CC=C1)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of 1-[3-(Trifluoromethyl)phenyl]but-3-en-1-one features a phenyl ring substituted at the meta position with a trifluoromethyl (-CF₃) group, connected to a four-carbon chain containing a ketone at position 1 and a double bond between carbons 3 and 4. This arrangement creates distinct electronic and steric effects that influence reactivity.
Molecular Geometry and Bonding
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Conjugation system: The phenyl ring's π-system interacts with the α,β-unsaturated ketone, creating an extended conjugation pathway. This delocalization affects both spectroscopic properties and chemical reactivity .
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Trifluoromethyl effects: The -CF₃ group induces strong electron-withdrawing characteristics (-I effect) while providing steric bulk. This combination often enhances thermal stability and influences regio-selectivity in reactions .
Physicochemical Properties
While direct measurements for this compound are unavailable, analogous structures suggest:
The ketone functionality and conjugated system suggest moderate polarity, with solubility likely enhanced in aprotic solvents such as THF or DCM .
Synthetic Strategies and Reaction Pathways
Retrosynthetic Analysis
Potential synthetic routes could employ:
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Friedel-Crafts acylation: Utilizing 3-(trifluoromethyl)benzene with butenoyl chloride under Lewis acid catalysis (e.g., AlCl₃) .
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Cross-coupling approaches: Suzuki-Miyaura coupling between a boronic ester and α,β-unsaturated ketone precursor .
Key Reaction Considerations
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Steric hindrance: The meta-CF₃ group may direct electrophilic substitution to the para position relative to the substituent .
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Ketone stability: The α,β-unsaturation increases susceptibility to nucleophilic attack at the β-carbon while stabilizing the carbonyl via conjugation .
Spectroscopic Fingerprints
Predicted Spectral Features
IR Spectroscopy:
¹H NMR (CDCl₃):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 7.5-8.0 | m | Aromatic protons |
| 6.8-7.2 | dd | α,β-unsaturated protons |
| 2.5-3.0 | m | Allylic CH₂ |
Comparative Analysis with Structural Analogs
1-[3-(Trifluoromethyl)phenyl]but-3-en-1-ol
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Key difference: Alcohol (-OH) vs. ketone (=O) functionality
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Reactivity: Alcohol undergoes oxidation to ketone, while ketone participates in nucleophilic additions
1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one
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Positional isomer: Para-substituted CF₃ vs. meta
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Electronic effects: Meta substitution creates different charge distribution patterns
Future Research Directions
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